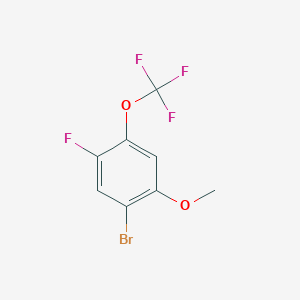
4-Phenylisoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The phenyl group attached to the isoxazole ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzohydroxamic acid with acetic anhydride, which leads to the formation of the isoxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can introduce various functional groups into the phenyl or isoxazole ring.
Applications De Recherche Scientifique
4-Phenylisoxazol-3(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for neurological and inflammatory diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Phenylisoxazol-3(2H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The phenyl and isoxazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing molecular targets and pathways.
Comparaison Avec Des Composés Similaires
4-Methylisoxazol-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(4-Methoxyphenyl)isoxazol-3(2H)-one: Contains a methoxy group on the phenyl ring.
4-(4-Chlorophenyl)isoxazol-3(2H)-one: Contains a chlorine atom on the phenyl ring.
Uniqueness: 4-Phenylisoxazol-3(2H)-one is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. The phenyl group provides additional sites for functionalization, making it a versatile compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-phenyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-12-10-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
Clé InChI |
VDQCQTULYAZNNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CONC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
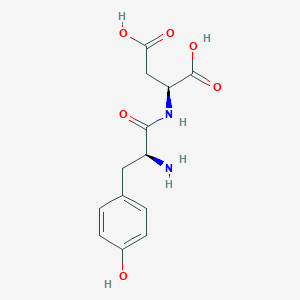
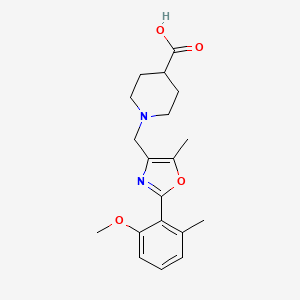
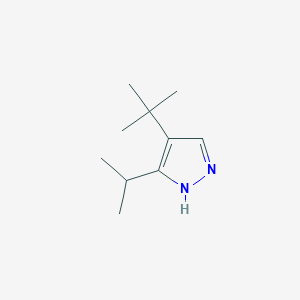
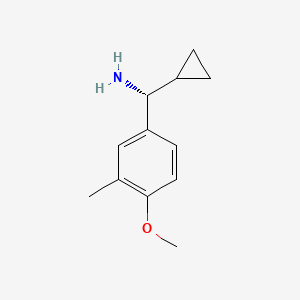
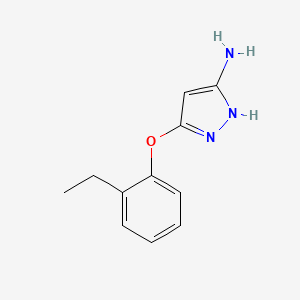
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
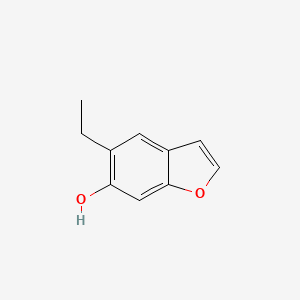
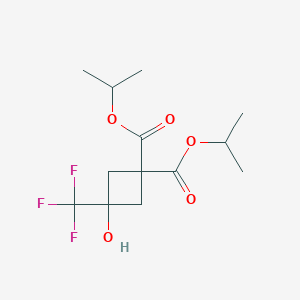
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
